2-Bromo-5,7,8-trimethoxynaphthalen-1-ol
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Overview
Description
2-Bromo-5,7,8-trimethoxynaphthalen-1-ol is an organic compound with the molecular formula C13H13BrO4 It is a derivative of naphthalene, characterized by the presence of bromine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,7,8-trimethoxynaphthalen-1-ol typically involves the bromination of 5,7,8-trimethoxynaphthalen-1-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,7,8-trimethoxynaphthalen-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of methoxy-substituted naphthalenols.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of trimethoxynaphthalen-1-ol.
Scientific Research Applications
2-Bromo-5,7,8-trimethoxynaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5,7,8-trimethoxynaphthalen-1-ol involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
5,7,8-Trimethoxynaphthalen-1-ol: Lacks the bromine atom, leading to different reactivity and applications.
2-Bromo-1-naphthol: Similar structure but without the methoxy groups, affecting its chemical properties and uses.
2-Bromo-5,7-dimethoxynaphthalen-1-ol:
Uniqueness
2-Bromo-5,7,8-trimethoxynaphthalen-1-ol is unique due to the combination of bromine and three methoxy groups on the naphthalene ring. This specific arrangement imparts distinct chemical properties, making it valuable for targeted research and applications in various scientific fields.
Properties
CAS No. |
136008-98-5 |
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Molecular Formula |
C13H13BrO4 |
Molecular Weight |
313.14 g/mol |
IUPAC Name |
2-bromo-5,7,8-trimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C13H13BrO4/c1-16-9-6-10(17-2)13(18-3)11-7(9)4-5-8(14)12(11)15/h4-6,15H,1-3H3 |
InChI Key |
BIFDMDINEMPQLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C=CC(=C2O)Br)OC)OC |
Origin of Product |
United States |
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